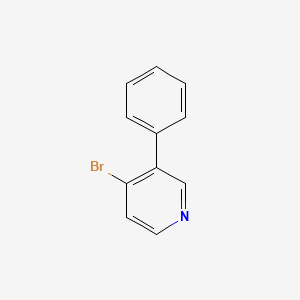
4-Bromo-3-phenylpyridine
Descripción general
Descripción
4-Bromo-3-phenylpyridine is a chemical compound with the CAS Number: 440112-20-9. It has a molecular weight of 234.1 . The compound is typically stored at room temperature and appears as a white to yellow sticky oil to solid .
Molecular Structure Analysis
The Inchi Code for 4-Bromo-3-phenylpyridine is 1S/C11H8BrN/c12-11-6-7-13-8-10 (11)9-4-2-1-3-5-9/h1-8H . The compound’s structure can be represented by the linear formula C11H8BrN .Physical And Chemical Properties Analysis
4-Bromo-3-phenylpyridine has a molecular weight of 234.1 . It is a white to yellow sticky oil to solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Properties
“4-Bromo-3-phenylpyridine” is a compound with the CAS Number: 440112-20-9 and a molecular weight of 234.1 . It appears as a white to yellow sticky oil to solid .
Synthesis
The synthesis of “4-Bromo-3-phenylpyridine” and similar compounds has been a topic of interest in the field of organic chemistry . These compounds can be synthesized from both a preformed pyrazole or pyridine .
Biomedical Applications
“4-Bromo-3-phenylpyridine” is a part of the 1H-Pyrazolo[3,4-b]pyridines group of heterocyclic compounds . These compounds have been used for a wide range of biological targets . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Drug Development
The pyridine ring, a common scaffold found in many biologically active molecules, is present in "4-Bromo-3-phenylpyridine". This compound could potentially interact with biological targets, leading to the development of new drugs.
Safety And Hazards
The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenylpyridine | |
CAS RN |
440112-20-9 | |
| Record name | 4-Bromo-3-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

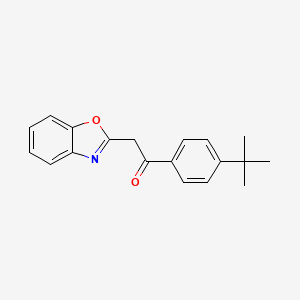
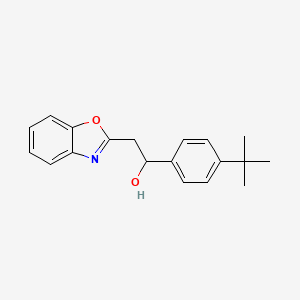
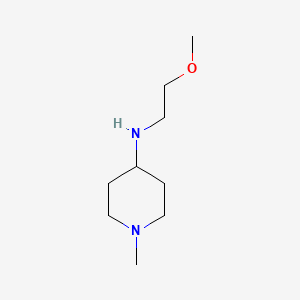


![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
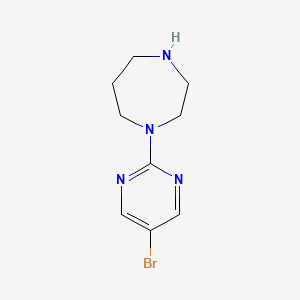
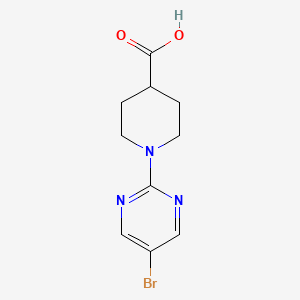
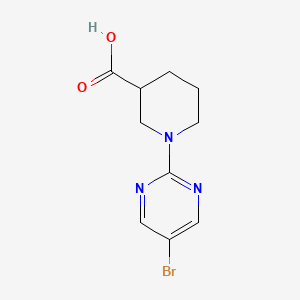
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
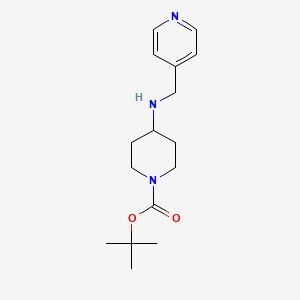
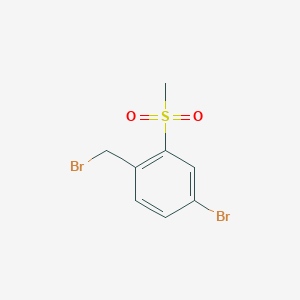
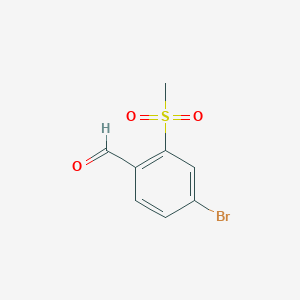
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)